molecular formula C28H23N5O2S2 B15029789 (5Z)-5-{[3-(4-Isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(2-thienyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one CAS No. 623935-25-1

(5Z)-5-{[3-(4-Isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(2-thienyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one

Cat. No.: B15029789
CAS No.: 623935-25-1
M. Wt: 525.6 g/mol
InChI Key: RVQIZEUDGTUJPA-IWIPYMOSSA-N
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Description

The compound (5Z)-5-{[3-(4-Isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(2-thienyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a thiazolo-triazole core, and a thiophene moiety, making it an interesting subject for research in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(4-Isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(2-thienyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiazolo-triazole intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include hydrazine derivatives, thiophene carboxylic acids, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-(4-Isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(2-thienyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon for hydrogenation reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

(5Z)-5-{[3-(4-Isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(2-thienyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-Isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(2-thienyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives, thiazolo-triazole compounds, and thiophene-containing molecules. Examples include:

  • (5Z)-5-{[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(2-thienyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one
  • (5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(2-thienyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one

Uniqueness

The uniqueness of (5Z)-5-{[3-(4-Isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(2-thienyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one lies in its specific combination of functional groups and structural features, which confer unique chemical and biological properties

Properties

CAS No.

623935-25-1

Molecular Formula

C28H23N5O2S2

Molecular Weight

525.6 g/mol

IUPAC Name

(5Z)-5-[[3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C28H23N5O2S2/c1-18(2)17-35-22-12-10-19(11-13-22)25-20(16-32(30-25)21-7-4-3-5-8-21)15-24-27(34)33-28(37-24)29-26(31-33)23-9-6-14-36-23/h3-16,18H,17H2,1-2H3/b24-15-

InChI Key

RVQIZEUDGTUJPA-IWIPYMOSSA-N

Isomeric SMILES

CC(C)COC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=CS5)S3)C6=CC=CC=C6

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CC=CS5)S3)C6=CC=CC=C6

Origin of Product

United States

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